Comparative Anti-Inflammatory Potency: Diarctigenin vs. Lappaol F in LPS-Stimulated RAW264.7 Macrophages
In a direct comparative study, diarctigenin and lappaol F, both dibenzylbutyrolactone sesquilignans isolated from Arctium lappa, were evaluated for their inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 murine macrophages [1]. The data demonstrate near-equivalent potency between the two sesquilignan dimers.
| Evidence Dimension | Inhibition of LPS-induced nitric oxide (NO) production |
|---|---|
| Target Compound Data | IC50 = 9.6 μM |
| Comparator Or Baseline | Lappaol F: IC50 = 9.5 μM |
| Quantified Difference | ΔIC50 = 0.1 μM (no statistically significant difference) |
| Conditions | Murine macrophage RAW264.7 cells stimulated with LPS |
Why This Matters
This head-to-head data confirms diarctigenin's potency is on par with lappaol F, a closely related sesquilignan dimer, validating its utility as a reference standard in anti-inflammatory screening cascades.
- [1] Park SY, Hong SS, Han XH, Hwang JS, Lee D, Ro JS, Hwang BY. Lignans from Arctium lappa and their inhibition of LPS-induced nitric oxide production. Chem Pharm Bull (Tokyo). 2007;55(1):150-152. View Source
